Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester
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Overview
Description
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester is a chemical compound with the molecular formula C6H14Cl2NO2P It is known for its unique structure, which includes a phosphonamidic acid core with a butyl group, a dichloromethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester typically involves the reaction of N-butylphosphonamidic acid with dichloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed in reactors designed to handle the specific reaction conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonamidic acid derivatives with reduced functional groups.
Substitution: The dichloromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonamidic acid groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonamidic acid, N-butyl-P-phenyl-, methyl ester
- Phosphonamidic acid, N-butyl-P-(chloromethyl)-, methyl ester
- Phosphonamidic acid, N-butyl-P-(bromomethyl)-, methyl ester
Uniqueness
Phosphonamidic acid, N-butyl-P-(dichloromethyl)-, methyl ester is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Properties
CAS No. |
85437-54-3 |
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Molecular Formula |
C6H14Cl2NO2P |
Molecular Weight |
234.06 g/mol |
IUPAC Name |
N-[dichloromethyl(methoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C6H14Cl2NO2P/c1-3-4-5-9-12(10,11-2)6(7)8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
JZVQWXVAXDQYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP(=O)(C(Cl)Cl)OC |
Origin of Product |
United States |
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